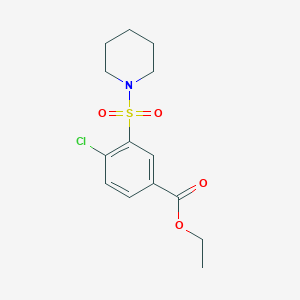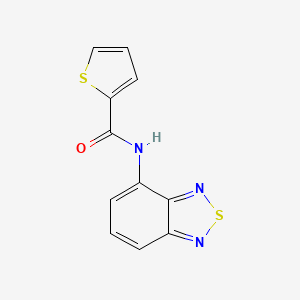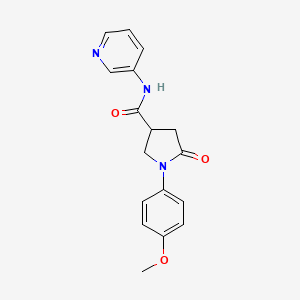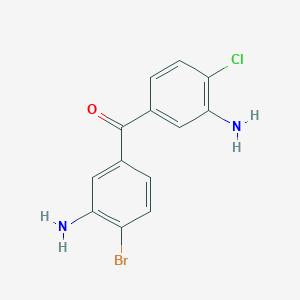![molecular formula C18H24F3N3O2 B5366744 N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1) and EAAT2. EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TFB-TBOA has shown potential as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide acts as a non-transportable inhibitor of EAATs, binding to the glutamate-binding site and preventing the uptake of glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, leading to enhanced excitatory neurotransmission. The inhibition of EAATs by this compound has been shown to be reversible and concentration-dependent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the extracellular levels of glutamate, which can activate various glutamate receptors and modulate synaptic transmission and plasticity. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy and protect against ischemic damage in models of stroke. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide in lab experiments is its high selectivity for EAAT1 and EAAT2, which allows for the specific inhibition of these transporters without affecting other glutamate transporters or receptors. This compound is also a potent inhibitor, with a low nanomolar affinity for EAATs. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for the research and development of N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. One area of focus is the optimization of its pharmacokinetic properties to increase its bioavailability and half-life in vivo. Another direction is the investigation of its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, the development of new compounds based on the structure of this compound may lead to the discovery of more potent and selective EAAT inhibitors.
合成方法
The synthesis of N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide involves several steps, including the reaction of 2-(trifluoromethyl)benzylamine with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the acetamide using isobutylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
科学研究应用
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has been extensively studied as a research tool to investigate the role of EAATs in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity in animal models of epilepsy and stroke. This compound has also been used to study the physiological and pathological functions of EAATs in the brain, including their role in synaptic transmission, plasticity, and neuroprotection.
属性
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-7-8-24(15)11-13-5-3-4-6-14(13)18(19,20)21/h3-6,12,15H,7-11H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZRQUAMGCQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)